Angulatin E

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

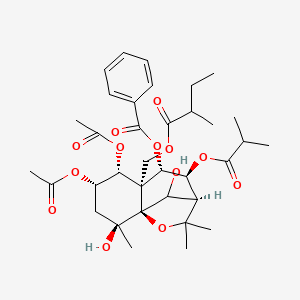

Molecular Formula |

C35H48O13 |

|---|---|

Molecular Weight |

676.7 g/mol |

IUPAC Name |

[(1S,2S,4S,5R,6S,7S,8S,9S)-4,5-diacetyloxy-2,12-dihydroxy-2,10,10-trimethyl-6-(2-methylbutanoyloxymethyl)-8-(2-methylpropanoyloxy)-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate |

InChI |

InChI=1S/C35H48O13/c1-10-19(4)30(40)43-17-34-27(45-21(6)37)23(44-20(5)36)16-33(9,42)35(34)26(38)24(32(7,8)48-35)25(46-29(39)18(2)3)28(34)47-31(41)22-14-12-11-13-15-22/h11-15,18-19,23-28,38,42H,10,16-17H2,1-9H3/t19?,23-,24+,25-,26?,27-,28+,33-,34-,35-/m0/s1 |

InChI Key |

CHTLVJPURGFELF-KKSMYCASSA-N |

Isomeric SMILES |

CCC(C)C(=O)OC[C@@]12[C@H]([C@H](C[C@]([C@@]13C([C@@H]([C@@H]([C@H]2OC(=O)C4=CC=CC=C4)OC(=O)C(C)C)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C |

Canonical SMILES |

CCC(C)C(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C(C)C)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Angulatin E from Celastrus angulatus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angulatin E, a β-dihydroagarofuran sesquiterpene polyol ester isolated from the root bark of Celastrus angulatus, has demonstrated notable insecticidal properties. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound. It includes detailed experimental protocols for its extraction and purification, a summary of its known biological efficacy, and a proposed mechanism of action based on current scientific understanding. This document is intended to serve as a valuable resource for researchers in natural product chemistry, entomology, and drug development.

Introduction

Celastrus angulatus, a climbing shrub native to East Asia, has a long history of use in traditional medicine and as a natural insecticide.[1] The plant is a rich source of a diverse array of bioactive secondary metabolites, particularly sesquiterpenoid polyol esters with a characteristic β-dihydroagarofuran skeleton.[1] These compounds have garnered significant scientific interest due to their wide range of biological activities, including insecticidal, antifeedant, and antitumor effects.[2] Among these complex molecules, this compound (also known as celthis compound) has been identified as a potent insecticidal agent.[2] This guide details the scientific journey of this compound, from its natural source to its potential as a lead compound for novel insecticide development.

Data Presentation

The following table summarizes the available quantitative data for this compound and related compounds isolated from Celastrus angulatus. It is important to note that specific yield and purity data for this compound are not extensively reported in the currently available literature.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Bioassay Target | Activity Metric | Value | Reference |

| This compound | C36H44O16 | 732.72 | Mythimna separata | LD50 | 1656.4 µg/mL | [2] |

| Celangulatin C | C38H46O17 | 774.76 | Mythimna separata | LD50 | 280.4 µg/mL | [2] |

| Celangulatin F | C41H48O18 | 828.81 | Mythimna separata | LD50 | 210.5 µg/mL | [2] |

Table 1: Physicochemical and Biological Activity Data of Sesquiterpenoid Polyol Esters from Celastrus angulatus

Experimental Protocols

The following protocols are based on established methodologies for the isolation of β-dihydroagarofuran sesquiterpenoid esters from Celastrus angulatus.

Plant Material Collection and Preparation

The root bark of Celastrus angulatus is collected and air-dried in the shade. The dried material is then pulverized into a fine powder to maximize the surface area for solvent extraction.

Extraction

Two primary extraction methods have been reported for the isolation of sesquiterpenoid polyol esters from C. angulatus:

-

Methanol Extraction (for polar compounds):

-

Toluene Extraction (for low-polarity compounds):

-

The powdered root bark is extracted with toluene.

-

The toluene extract is concentrated under reduced pressure to yield a crude extract.[2]

-

Isolation and Purification

A multi-step chromatographic approach is employed for the isolation of this compound from the crude extract.

-

Macroporous Resin Column Chromatography (Initial Fractionation):

-

The crude methanol extract (e.g., 120 g) is adsorbed onto a D101 macroporous resin column.[1]

-

The column is eluted with a stepwise gradient of methanol-water mixtures (e.g., 5:5, 6:4, 7:3 v/v).[1]

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions with similar profiles are pooled.

-

-

Bioassay-Guided Fractionation:

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification):

-

The active fractions are subjected to RP-HPLC for the final purification of this compound.

-

A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

The solvent is evaporated to yield the purified compound.

-

Structure Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HMBC, NOESY): To establish the connectivity of atoms and the stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation of this compound.

Proposed Signaling Pathway of Insecticidal Action

Caption: Proposed neurotoxic signaling pathway of this compound.

Mechanism of Action

The precise molecular mechanism of action for this compound is still under investigation. However, studies on related β-dihydroagarofuran sesquiterpenoids isolated from Celastrus species, such as Celangulin IV and V, strongly suggest that the primary target is the Na+/K+-ATPase enzyme in the nervous system of insects.

The proposed mechanism involves the following steps:

-

Inhibition of Na+/K+-ATPase: this compound is believed to bind to and inhibit the Na+/K+-ATPase pump located in the cell membrane of neurons.

-

Disruption of Ion Gradient: This inhibition disrupts the electrochemical gradient of sodium (Na+) and potassium (K+) ions across the neuronal membrane, which is crucial for maintaining the resting membrane potential.

-

Membrane Depolarization: The disruption of the ion gradient leads to a persistent depolarization of the neuron.

-

Altered Neurotransmission: The sustained depolarization affects voltage-gated ion channels and disrupts the normal release and reuptake of neurotransmitters at the synapse.

-

Neuronal Hyperexcitability and Blockage: This ultimately leads to uncontrolled nerve impulses, followed by a blockage of neuronal signaling, resulting in paralysis and death of the insect.

Conclusion and Future Directions

This compound represents a promising class of natural insecticides derived from Celastrus angulatus. Its complex chemical structure and potent biological activity make it an attractive candidate for further investigation and development. Future research should focus on:

-

Optimization of Isolation Protocols: Developing more efficient and scalable methods for the isolation and purification of this compound to obtain higher yields and purity.

-

Quantitative Analysis: Establishing robust analytical methods for the quantification of this compound in C. angulatus extracts.

-

Mechanism of Action Studies: Elucidating the precise molecular interactions between this compound and its target, Na+/K+-ATPase, and further detailing the downstream signaling cascade.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify key structural features responsible for its insecticidal activity and to potentially develop even more potent and selective derivatives.

-

Toxicological and Environmental Impact Assessment: Evaluating the safety profile of this compound for non-target organisms and its persistence in the environment.

A deeper understanding of the chemistry and biology of this compound will be instrumental in harnessing its potential for the development of new and effective bio-insecticides for sustainable agriculture and public health.

References

Active Compounds in Celastrus angulatus Extract: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celastrus angulatus, a perennial vine native to China, has a long history of use in traditional medicine and as a natural insecticide.[1] Modern phytochemical investigations have revealed a wealth of bioactive compounds within the plant's extracts, primarily concentrated in the root bark. This technical guide provides an in-depth overview of the core active compounds isolated from Celastrus angulatus, their biological activities, the experimental protocols for their study, and the signaling pathways through which they exert their effects. The primary focus is on the sesquiterpenoid constituents, which form the most abundant and pharmacologically significant class of compounds in this species.

Core Active Compounds: Sesquiterpenoids with a β-Dihydroagarofuran Skeleton

The most prominent active constituents of Celastrus angulatus are a class of sesquiterpenoid polyol esters built upon a β-dihydroagarofuran scaffold.[2][3] These compounds, including various angulatins and celangulins, are responsible for the potent insecticidal and antitumor properties of the extract. Other classes of compounds present include diterpenoids, triterpenoids, flavonoids, alkaloids, and phenolic compounds.[4]

Quantitative Bioactivity Data

The following tables summarize the reported insecticidal and cytotoxic activities of representative sesquiterpenoids isolated from Celastrus angulatus and related species.

Table 1: Insecticidal Activity of Celastrus angulatus Sesquiterpenoids against Mythimna separata

| Compound | KD₅₀ (μg/g) | Reference |

| NW37 | 252.3 | [2] |

| Celangulin V | - | [1] |

| Compound 1 (from Wu et al., 2001) | - | [1] |

| Compound 2 (from Wu et al., 2001) | - | [1] |

| Compound 3 (from Wu et al., 2001) | - | [1] |

| Compound 4 (from Wu et al., 2001) | - | [1] |

| Compound 5 (from Wu et al., 2001) | - | [1] |

Note: Specific KD₅₀ values for all listed compounds were not available in the searched literature. The table indicates compounds with demonstrated insecticidal activity.

Table 2: Cytotoxic Activity of Sesquiterpenoids from Celastrus Species

| Compound/Extract | Cell Line(s) | IC₅₀ (µM) | Reference |

| β-dihydroagarofuran sesquiterpenes (from C. orbiculatus) | HCT-116, HL-60, K562 | - | [5] |

| Compound 4 (from C. orbiculatus) | HCT-116, HL-60, K562 | 3.61, 17.13, 10.15 | [5] |

| MD-6 (from Maytenus dhofarensis) | MCF-7, PC9, C4-2B | 31.02, 17.58, 42.19 | [5] |

| Compound 1 (from a synthetic study) | 10 different cancer cell lines | 3.10 - 11.32 | [6] |

| Compound 6 (from a synthetic study) | 16 different cancer cell lines | 2.54 - 9.79 | [6] |

Note: This table includes data from the closely related species Celastrus orbiculatus and other sources to provide a broader context for the cytotoxic potential of this class of compounds, as comprehensive data for C. angulatus itself is limited in the available search results.

Experimental Protocols

Extraction and Isolation of Sesquiterpenoids

A general workflow for the extraction and isolation of sesquiterpenoids from Celastrus angulatus root bark is depicted below. This process typically involves solvent extraction followed by chromatographic separation.

Caption: Workflow for the extraction and isolation of sesquiterpenoids.

Detailed Methodology:

-

Extraction: The dried and powdered root bark of Celastrus angulatus is extracted with a suitable organic solvent, such as methanol or toluene, typically under reflux conditions.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Preliminary Fractionation: The crude extract is often subjected to preliminary fractionation using techniques like macroporous resin column chromatography.

-

Fine Separation: Further purification of the fractions is achieved through repeated column chromatography, often including reversed-phase high-performance liquid chromatography (RP-HPLC), to yield pure sesquiterpenoid compounds.[7]

Insecticidal Bioassay (Leaf Disc Method)

This method is commonly used to evaluate the insecticidal activity of isolated compounds against lepidopteran larvae, such as Mythimna separata.

Caption: Workflow for the insecticidal bioassay using the leaf disc method.

Detailed Methodology:

-

Preparation of Test Solutions: The isolated compounds are dissolved in a suitable solvent, such as acetone, to prepare a series of concentrations.

-

Treatment of Leaf Discs: Leaf discs of a specific diameter are uniformly treated with the test solutions. Control discs are treated with the solvent alone.

-

Exposure: The treated leaf discs are placed in petri dishes containing the test insects (e.g., fourth-instar larvae of Mythimna separata).

-

Observation: The number of dead or moribund insects is recorded at regular intervals (e.g., 24, 48, and 72 hours).

-

Data Analysis: The lethal dose 50 (LD₅₀) or knockdown dose 50 (KD₅₀) is calculated using probit analysis.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with a range of concentrations of the test compound and incubated for a specific period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Signaling Pathways and Mechanisms of Action

Insecticidal Activity: Modulation of Calcium Signaling

The insecticidal action of celangulins, a prominent group of sesquiterpenoids in Celastrus angulatus, is attributed to their ability to disrupt calcium homeostasis in insect neurons. Specifically, Celangulin I has been shown to modulate calcium channels.

Caption: Proposed mechanism of Celangulin I-induced neurotoxicity in insects.

This disruption of calcium signaling leads to neuronal hyperexcitability, paralysis, and ultimately, the death of the insect.

Antitumor Activity: Induction of Apoptosis and Cell Cycle Arrest

Extracts from Celastrus species have demonstrated significant antitumor activity, primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest. While much of the detailed mechanistic work has been conducted on extracts from the related species Celastrus orbiculatus, the similar chemical profiles suggest that the active compounds from Celastrus angulatus likely act through comparable pathways. Key signaling pathways implicated in the antitumor effects of Celastrus extracts include the PI3K/Akt/mTOR and MAPK pathways.

PI3K/Akt/mTOR Pathway Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Celastrus compounds.

Inhibition of this pathway disrupts critical cellular processes that promote cancer cell growth and survival, leading to apoptosis and autophagy.[8][9]

MAPK Pathway Modulation

Caption: Modulation of the MAPK signaling pathway by Celastrus compounds.

Modulation of the MAPK pathway, including the activation of JNK and p38 and the inhibition of ERK, contributes to the pro-apoptotic and anti-metastatic effects of Celastrus compounds.[10]

Apoptosis Induction

The induction of apoptosis by Celastrus compounds involves the regulation of key apoptotic proteins, including the Bcl-2 family and caspases.

References

- 1. Five new insecticidal sesquiterpenoids from Celastrus angulatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A New Insecticidal Sesquiterpene Ester from Celastrus Angulatus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Compounds From Celastraceae Targeting Cancer Pathways and Their Potential Application in Head and Neck Squamous Cell Carcinoma: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous identification of multiple celangulins from the root bark of Celastrus angulatus using high-performance liquid chromatography-diode array detector-electrospray ionisation-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Celastrus orbiculatus extract triggers apoptosis and autophagy via PI3K/Akt/mTOR inhibition in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Celastrus orbiculatus extract triggers apoptosis and autophagy via PI3K/Akt/mTOR inhibition in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Celastrus orbiculatus extracts induce apoptosis and inhibit invasion by targeting the maspin gene in human gastric adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Angulatin E: A Technical Overview of a Sesquiterpenoid from Celastrus angulatus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angulatin E is a naturally occurring sesquiterpenoid isolated from the plant Celastrus angulatus, a species known for producing a variety of bioactive compounds. As a member of the terpene class of natural products, this compound possesses a complex chemical structure that has garnered interest within the scientific community. This technical guide provides a summary of the currently available physical and chemical properties of this compound, intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

While comprehensive experimental data for this compound is limited in publicly accessible literature, the following key identifiers and properties have been established. These data points are crucial for the identification and characterization of the compound.

| Property | Value | Source |

| Molecular Formula | C₃₅H₄₈O₁₃ | [1][2] |

| Molecular Weight | 676.75 g/mol | [1][2] |

| CAS Number | 403613-20-7 | [1] |

| Classification | Natural Product, Sesquiterpene | [1] |

| Source Organism | Celastrus angulatus Maxim. | [1] |

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and characterization of this compound are not extensively documented in publicly available resources. However, general methodologies for the extraction and isolation of sesquiterpenes from plant material can be inferred.

General Isolation Workflow

The isolation of sesquiterpenoids like this compound from Celastrus angulatus typically involves a multi-step process. The following diagram illustrates a logical workflow that would be employed in a natural product chemistry laboratory.

Caption: A generalized workflow for the isolation and purification of this compound from its natural source.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. While the specific spectral data for this compound is not available, the following methods would be essential for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC would be employed to establish connectivity and stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement. Fragmentation patterns observed in MS/MS experiments can offer insights into the compound's structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be utilized to identify the presence of key functional groups within the this compound molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about any chromophores present in the molecule, which can aid in structural elucidation.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or the mechanism of action of this compound. It is known to be an active ingredient in the preparation of "celangulin TC," suggesting it may contribute to the overall bioactivity of this preparation.[1]

Given that many sesquiterpenoids exhibit a range of biological activities, potential areas of investigation for this compound could include anti-inflammatory, anti-cancer, or neuroprotective effects. To explore these possibilities, a logical experimental approach would involve a series of in vitro and in vivo assays.

Caption: A proposed logical workflow for the investigation of the biological activity and signaling pathways of this compound.

Conclusion

This compound is a sesquiterpenoid with a defined chemical identity but limited publicly available data regarding its specific physical, chemical, and biological properties. This guide consolidates the known information and outlines standard methodologies for its further investigation. The complex structure of this compound suggests potential for interesting biological activity, making it a candidate for further research and development in the pharmaceutical and life sciences sectors. The elucidation of its complete physicochemical profile and biological functions will require dedicated experimental work.

References

The Biosynthesis of Withangulatin E: A Technical Guide for Researchers

Abstract

Withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids, have garnered significant attention from the scientific community due to their wide range of pharmacological activities. Among them, Withangulatin E, a member of this class, has shown promising biological properties. This document provides an in-depth technical guide on the biosynthetic pathway of withanolides, with a focus on the key enzymatic steps and regulatory mechanisms leading to the formation of the characteristic withanolide scaffold, from which Withthis compound is derived. This guide is intended for researchers, scientists, and drug development professionals working on the biosynthesis, metabolic engineering, and pharmaceutical applications of withanolides.

Introduction

Withanolides are predominantly found in plant species of the Solanaceae family, with Withania somnifera (Ashwagandha) and Physalis species being prominent sources.[1] The basic structure of a withanolide is characterized by a C28 ergostane skeleton where C-22 and C-26 are oxidized to form a δ-lactone ring.[2] The diverse array of withanolides arises from further modifications of this basic scaffold, including hydroxylation, epoxidation, and glycosylation. While the complete biosynthetic pathway to every individual withanolide is not yet fully elucidated, significant progress has been made in understanding the key steps from primary metabolites to the core withanolide structure. This guide synthesizes the current knowledge on withanolide biosynthesis, providing a framework for further research and biotechnological applications.

The Withanolide Biosynthetic Pathway

The biosynthesis of withanolides is a complex process that originates from the universal isoprenoid pathway, which is compartmentalized between the cytoplasm (mevalonate pathway) and plastids (non-mevalonate or MEP pathway).

Upstream Pathway: Formation of Isoprenoid Precursors and Squalene

The initial steps of withanolide biosynthesis involve the production of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[2] These are synthesized via two distinct pathways:

-

Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway starts with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. A series of phosphorylations and a decarboxylation yield IPP.

-

Methylerythritol Phosphate (MEP) Pathway: Localized in the plastids, this pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP). A series of reactions then leads to the formation of both IPP and DMAPP.

IPP and DMAPP are then sequentially condensed to form geranyl pyrophosphate (GPP, C10) and farnesyl pyrophosphate (FPP, C15). The head-to-head condensation of two FPP molecules, catalyzed by squalene synthase (SQS) , yields squalene (C30), a linear triterpenoid precursor.[2]

Cyclization and Formation of the Sterol Backbone

The linear squalene molecule undergoes cyclization to form the tetracyclic triterpenoid backbone. This crucial step is catalyzed by squalene epoxidase (SQE) , which first epoxidizes squalene to 2,3-oxidosqualene. Subsequently, cycloartenol synthase (CAS) , an oxidosqualene cyclase, catalyzes the cyclization of 2,3-oxidosqualene to cycloartenol.[2] Cycloartenol is the primary precursor for phytosterols in plants. Through a series of enzymatic reactions involving sterol methyltransferases (SMTs) and other enzymes, cycloartenol is converted to cholesterol.

Branching towards Withanolides: The Role of 24-Methylenecholesterol

A key branching point from the primary sterol pathway towards withanolide biosynthesis occurs at the level of 24-methylenecholesterol .[2][3] This intermediate is a crucial precursor for the formation of the withanolide scaffold.

Downstream Modifications: Formation of the Withanolide Scaffold

The conversion of 24-methylenecholesterol into the characteristic withanolide structure involves a series of oxidative reactions, including hydroxylations, epoxidations, and the formation of the δ-lactone ring. While the exact sequence and all the enzymes involved are still under investigation, several key enzyme families have been identified:

-

Cytochrome P450 Monooxygenases (CYPs): These enzymes are responsible for many of the hydroxylation and epoxidation steps that decorate the sterol backbone. For example, CYP87G1, CYP88C7, and CYP749B2 have been implicated in the early oxidative steps of withanolide biosynthesis.[4][5][6]

-

Short-chain Dehydrogenases/Reductases (SDRs): These enzymes are involved in oxidation/reduction reactions, and an SDH2 has been shown to be crucial for the formation of the lactone ring.[4][7]

-

Sulfotransferases (SULTs): A sulfotransferase, SULF1, has been identified as a core enzyme in withanolide biosynthesis, challenging the traditional view of sulfation as solely a tailoring reaction.[4][7]

The formation of the characteristic α,β-unsaturated ketone in ring A and the δ-lactone between C-22 and C-26 are defining features of withanolides.[2] The specific modifications that lead to the final structure of Withthis compound from the common withanolide precursors are yet to be fully characterized.

Quantitative Data on Withanolide Biosynthesis

The production of withanolides can be influenced by various factors, including plant tissue type, developmental stage, and environmental conditions. Several studies have quantified withanolide content and the effects of elicitors and precursor feeding on their biosynthesis.

| Plant/Cell Culture | Condition | Analyte | Fold Increase/Concentration | Reference |

| Withania somnifera cell suspension culture | Chitosan (100 mg/l) + Squalene (6 mM) | Total Withanolides | 2.13-fold (shake-flask), 1.66-fold (bioreactor) | [8] |

| Withania somnifera cell suspension culture | Chitosan (100 mg/l) + Squalene (6 mM) | Withanolide A | 7606.75 mg | [8] |

| Withania somnifera cell suspension culture | Chitosan (100 mg/l) + Squalene (6 mM) | Withaferin A | 3732.81 mg | [8] |

| Withania somnifera hairy roots | Salicylic acid elicitation | Withanolides | Markedly increased | [9] |

| Withania coagulans | Melatonin under NaCl stress | Withanolide A | up to 1.6 µg/g | [9] |

| Withania coagulans | Melatonin under NaCl stress | Withaferin A | up to 14 µg/g | [9] |

Table 1: Quantitative analysis of withanolide production under different experimental conditions.

Experimental Protocols

Extraction and Quantitative Analysis of Withanolides by HPLC

This protocol describes a general method for the extraction and quantification of withanolides from plant material.

Materials:

-

Dried and powdered plant material (e.g., leaves, roots)

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Withanolide standards (e.g., Withaferin A, Withanolide A)

-

HPLC system with a C18 column and a UV detector

Procedure:

-

Extraction:

-

Accurately weigh about 1 g of the dried plant powder.

-

Extract with a suitable volume of methanol (e.g., 20 mL) by sonication or maceration for a specified time (e.g., 30 minutes).

-

Centrifuge the extract and collect the supernatant.

-

Repeat the extraction process two more times.

-

Pool the supernatants and evaporate to dryness under reduced pressure.

-

Re-dissolve the residue in a known volume of methanol for HPLC analysis.[10]

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient program should be optimized for the separation of the target withanolides.[10]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for withanolides (e.g., 227 nm).

-

Quantification: Prepare a calibration curve using withanolide standards of known concentrations. The concentration of withanolides in the plant extract is determined by comparing the peak areas with the calibration curve.[11][12]

-

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for analyzing the expression levels of genes involved in the withanolide biosynthetic pathway.

Materials:

-

Plant tissue (e.g., leaves, roots)

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Gene-specific primers

-

qRT-PCR instrument

Procedure:

-

RNA Extraction:

-

Grind the plant tissue to a fine powder in liquid nitrogen.

-

Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[10]

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit with oligo(dT) or random primers.[10]

-

-

qRT-PCR:

-

Set up the qPCR reaction using SYBR Green master mix, cDNA template, and gene-specific forward and reverse primers.

-

Use a reference gene (e.g., actin, ubiquitin) for normalization.

-

Perform the qPCR reaction in a real-time PCR instrument.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes.[10]

-

Visualizations of Pathways and Workflows

Withanolide Biosynthesis Pathway

Caption: Overview of the Withanolide Biosynthesis Pathway.

Experimental Workflow for Withanolide Analysis

Caption: Workflow for Extraction and Quantification of Withanolides.

Conclusion

The biosynthesis of Withthis compound is a complex process rooted in the fundamental isoprenoid and sterol pathways in plants. While significant strides have been made in identifying key enzymes and regulatory points in the formation of the core withanolide structure, the specific downstream modifications leading to the vast diversity of withanolides, including Withthis compound, remain an active area of research. The information and protocols presented in this guide provide a solid foundation for researchers to further unravel the intricacies of withanolide biosynthesis and to develop strategies for the enhanced production of these valuable bioactive compounds through metabolic engineering and synthetic biology approaches.

References

- 1. researchgate.net [researchgate.net]

- 2. A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Elucidation of gene clusters underlying withanolide biosynthesis in ashwagandha [dspace.mit.edu]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Enhancing Withanolide Production in the Withania Species: Advances in In Vitro Culture and Synthetic Biology Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential Gene Expression and Withanolides Biosynthesis During in vitro and ex vitro Growth of Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative HPLC analysis of withanolides in Withania somnifera. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

Withangulatin E: A Technical Guide on its Natural Occurrence, Distribution, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withangulatin E is a member of the withanolide class of naturally occurring C28-steroidal lactone derivatives. Withanolides are predominantly found in plants of the Solanaceae family and are known for a wide range of biological activities, including cytotoxic, anti-inflammatory, and immunomodulatory effects. This technical guide provides a comprehensive overview of the natural occurrence, distribution, and isolation of Withthis compound, with a focus on its primary source, Physalis angulata.

Natural Occurrence and Distribution

Withthis compound has been isolated from the whole plant of Physalis angulata L., a species belonging to the Solanaceae family.[1][2][3] This plant is widely distributed in tropical and subtropical regions of the world and has a history of use in traditional medicine for various ailments.[4]

Physalis angulata is a rich source of various withanolides, and Withthis compound is found alongside other structurally related compounds. A significant phytochemical investigation by Damu et al. (2007) led to the isolation and characterization of seven new withanolides, including Withangulatin B, C, D, E, F, G, and H, from the methanolic extract of the whole plant.[2] This indicates that Withthis compound is part of a complex mixture of withanolides within the plant.

Quantitative Data

While the specific concentration of Withthis compound in Physalis angulata is not explicitly detailed in the available literature, the yields of other withanolides from this plant provide a comparative context. For instance, in one study, the isolation of physangulide B from 4 kg of dried leaves of P. angulata yielded 5.96 g (0.15% yield), and 14α-hydroxyixocarpanolide yielded 3.6 g (0.028% yield).[5] The yields of withangulatins B-H were reported as milligrams from a starting material of 3.5 kg of dried whole plant.[2]

The following table summarizes the reported yields of various withangulatins isolated from Physalis angulata by Damu et al. (2007) from 3.5 kg of dried plant material.

| Compound | Yield (mg) |

| Withangulatin B | 15.0 |

| Withangulatin C | 12.0 |

| Withangulatin D | 10.0 |

| Withthis compound | 8.0 |

| Withangulatin F | 9.0 |

| Withangulatin G | 11.0 |

| Withangulatin H | 7.0 |

Experimental Protocols

The isolation of Withthis compound from Physalis angulata involves a multi-step extraction and chromatographic purification process. The following protocol is based on the methodology described by Damu et al. (2007).[2]

Plant Material and Extraction

-

Plant Material: The whole plant of Physalis angulata is collected, air-dried, and coarsely powdered.

-

Extraction: The powdered plant material (3.5 kg) is extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude MeOH extract.

Fractionation and Isolation

-

Solvent Partitioning: The crude MeOH extract is suspended in water and partitioned successively with chloroform (CHCl₃) and n-butanol (n-BuOH).

-

Column Chromatography (Silica Gel): The CHCl₃-soluble fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and acetone. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Chromatographic Purification: Fractions containing withanolides are further purified by repeated column chromatography on silica gel and preparative TLC using solvent systems of increasing polarity to isolate the individual withangulatins, including Withthis compound.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways modulated by Withthis compound are limited, research on the closely related compound, Withangulatin A, also isolated from Physalis angulata, provides insights into the potential mechanisms of action for this class of compounds.

Withangulatin A has been shown to exhibit anti-inflammatory and immunosuppressive effects by targeting key signaling pathways.[6][7][8] It has been reported to inhibit the MAPK and NF-κB signaling pathways, leading to a reduction in the expression of pro-inflammatory mediators like COX-2.[6][8]

The following diagram illustrates the proposed anti-inflammatory signaling pathway of Withangulatin A, which may share similarities with the mechanism of action of Withthis compound.

Caption: Proposed anti-inflammatory signaling pathway of Withangulatin A.

Experimental Workflow Visualization

The following diagram, generated using Graphviz, outlines the general workflow for the isolation of Withthis compound from Physalis angulata.

Caption: General workflow for the isolation of Withthis compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation, structures, and structure - cytotoxic activity relationships of withanolides and physalins from Physalis angulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. florajournal.com [florajournal.com]

- 5. Withanolides from Physalis angulata L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory function of Withangulatin A by targeted inhibiting COX-2 expression via MAPK and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture of Angulatin E: A Spectroscopic Approach

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel natural products is a cornerstone of discovering new therapeutic agents. Angulatin E, a sesquiterpenoid isolated from Celastrus angulatus, represents a molecule of significant interest. This technical guide provides a comprehensive overview of the spectroscopic data and methodologies pivotal to defining its complex structure.

The determination of this compound's molecular framework hinges on a synergistic application of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods, combined with detailed experimental protocols for isolation and analysis, provide the definitive evidence required for unambiguous structure elucidation.

Spectroscopic Data Summary

The structural assignment of this compound is supported by a detailed analysis of its ¹H NMR, ¹³C NMR, and Mass Spectrometry data. The following tables summarize the key quantitative data, offering a clear and concise reference for researchers.

Table 1: ¹³C NMR Spectroscopic Data for this compound (150 MHz, CDCl₃)

| Position | Chemical Shift (δC) |

| 1 | 73.3 - 74.7 |

| ... | ... |

| 8 | 73.3 - 74.7 |

| ... | ... |

| 15 | ~61.0 |

| Note: | Complete ¹³C NMR data is not publicly available in the searched resources. The provided data is based on partial information from patent literature. |

Table 2: ¹H NMR Spectroscopic Data for this compound (600 MHz, CDCl₃)

| Position | Chemical Shift (δH, mult., J in Hz) |

| Note: | Detailed ¹H NMR data for this compound is not available in the public domain based on the conducted search. |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | Data not available | Data not available |

| [M+Na]⁺ | Data not available | Data not available |

| Note: | Specific HRMS data for this compound could not be retrieved from the available resources. |

Experimental Protocols

The elucidation of this compound's structure relies on meticulous experimental procedures, from its extraction and isolation to the acquisition of high-quality spectroscopic data.

Isolation of this compound

-

Extraction: The dried and powdered root bark of Celastrus angulatus is typically extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.

-

Fractionation: The crude extract is then subjected to sequential fractionation using solvents of increasing polarity, for example, n-hexane, ethyl acetate, and n-butanol.

-

Chromatography: The bioactive fractions are further purified using a combination of chromatographic techniques. This often involves column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard. These experiments are crucial for establishing the carbon skeleton and the connectivity of protons and carbons.

-

Mass Spectrometry: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. This provides the accurate mass of the molecule, allowing for the determination of its molecular formula.

Logical Workflow for Structure Elucidation

The process of determining the structure of a natural product like this compound follows a logical and systematic workflow. This workflow ensures that all necessary data is collected and analyzed to arrive at a confirmed chemical structure.

Caption: Workflow for the structure elucidation of this compound.

This comprehensive approach, integrating meticulous isolation techniques with powerful spectroscopic analysis, is fundamental to advancing the field of natural product chemistry and identifying new molecules with therapeutic potential. Further research to obtain and publish the complete spectroscopic dataset for this compound is essential for its full characterization and future development.

The Enigmatic Withanolide: A Technical Guide to the Biological Origin and Ecological Role of Angulatin E

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific compound "Angulatin E" remains to be fully characterized in publicly accessible literature, its nomenclature strongly suggests its classification within the withanolide family of secondary metabolites, isolated from the plant Physalis angulata. This technical guide synthesizes the current understanding of the biological origin, ecological functions, and bioactive properties of withangulatins, a prominent group of withanolides from P. angulata, to infer the likely characteristics of this compound. This document provides a comprehensive overview for researchers interested in the natural products chemistry, chemical ecology, and therapeutic potential of these compounds.

Biological Origin of this compound

Source Organism: Physalis angulata L.

Physalis angulata, a member of the Solanaceae family, is an annual herb found in tropical and subtropical regions.[1] It is known in traditional medicine for treating a variety of ailments.[1][2] The plant produces a diverse array of secondary metabolites, with withanolides being a characteristic and biologically significant class.[1][3][4] These compounds are C-28 steroidal lactones built on an ergostane framework.[1]

The biosynthesis of withanolides, including the putative this compound, occurs within the plant's tissues. Phytochemical analyses have revealed the presence of steroids and terpenoids in the leaves, stems, and fruits of P. angulata.[5] Glandular trichomes on the plant's epidermis are key sites for the synthesis, secretion, and/or storage of such terpenoid-derived compounds.[5] The production of these secondary metabolites is often a response to environmental stressors, suggesting a primary role in the plant's defense mechanisms.[6]

Ecological Role of this compound

The primary ecological function of withanolides, and by extension this compound, is to serve as a chemical defense for Physalis angulata against herbivores and pathogens. The broad spectrum of biological activities exhibited by these compounds supports this defensive role.

1. Anti-feedant and Insecticidal Properties: The presence of cytotoxic and anti-proliferative compounds like withanolides deters feeding by insects and other herbivores. The cytotoxic nature of these compounds can disrupt cellular processes in insects, acting as a potent deterrent.

2. Antimicrobial and Antifungal Activity: Physalis angulata extracts and isolated withanolides have demonstrated antimicrobial properties.[1][2] This suggests that this compound likely contributes to the plant's ability to ward off pathogenic bacteria and fungi in its environment.

3. Allelopathic Interactions: While not explicitly documented for withangulatins, some plant secondary metabolites can inhibit the growth of competing plant species. This remains a potential, though unexplored, ecological role for this compound.

The production of these defensive compounds is a crucial survival strategy for P. angulata, allowing it to thrive in diverse and competitive ecosystems.

Biological Activities and Therapeutic Potential

Withanolides from Physalis angulata have garnered significant attention from the scientific community for their potent and varied biological activities, making them promising candidates for drug development.

Summary of Known Biological Activities of Withangulatins and Related Withanolides:

-

Cytotoxic and Anticancer Activity: Numerous studies have demonstrated the potent cytotoxic effects of withangulatins against a range of human cancer cell lines.[2][7][8][9][10] For instance, Withangulatin A has shown inhibitory activity against colorectal and gastric carcinoma cells.[8] Withangulatin B and other physalins from P. angulata also exhibit strong cytotoxic effects.[9]

-

Anti-inflammatory Activity: Withangulatin A acts as an inhibitor of COX-2 and suppresses the secretion of pro-inflammatory cytokines.[11][12] This anti-inflammatory action is a common and well-documented property of withanolides.[2][13]

-

Immunosuppressive Effects: Withangulatin A has been shown to suppress the proliferation of T-lymphocytes and modulate the balance of T-helper cell responses, indicating potential applications in autoimmune diseases.[12]

-

Trypanocidal and Leishmanicidal Activity: The defensive role of these compounds extends to activity against protozoan parasites.[2]

Quantitative Data

As "this compound" has not been individually characterized, the following table summarizes quantitative data for closely related withangulatins isolated from Physalis angulata to provide a comparative context for its potential bioactivity.

| Compound | Cell Line | Activity | IC50 / EC50 | Reference |

| Withangulatin A | COLO 205 (colorectal carcinoma) | Cytotoxic | 16.6 µM | [8] |

| AGS (gastric carcinoma) | Cytotoxic | 1.8 µM | [8] | |

| Mouse T-lymphocytes | Anti-proliferative | 2.89 µM | [11] | |

| Withangulatin B | Multiple human cancer cell lines | Cytotoxic | 0.2 - 1.6 µg/mL | [9] |

| Withangulatin I | COLO 205 (colorectal carcinoma) | Cytotoxic | 53.6 µM | [8] |

| AGS (gastric carcinoma) | Cytotoxic | 65.4 µM | [8] |

Experimental Protocols

Isolation and Purification of Withangulatins from Physalis angulata

The following is a generalized protocol for the extraction and isolation of withanolides, adaptable for the purification of this compound, based on established methodologies.[14][15][16]

1. Plant Material Collection and Preparation:

- Collect fresh, healthy whole plants of Physalis angulata.

- Wash the plant material thoroughly to remove any soil and debris.

- Air-dry the plant material in the shade for several weeks or use a plant dryer at a controlled temperature (e.g., 40-50°C) until brittle.

- Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

- Perform a Soxhlet extraction or maceration of the powdered plant material with a suitable organic solvent. A common starting point is 80% methanol or ethanol.[16]

- For maceration, soak the plant powder in the solvent for a period of 3-7 days with occasional shaking.

- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

- The crude extract is typically subjected to liquid-liquid partitioning to separate compounds based on polarity. A common scheme involves partitioning between methanol/water and n-hexane, followed by chloroform or ethyl acetate.

- Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing withanolides.

4. Chromatographic Purification:

- Subject the withanolide-rich fraction to column chromatography over silica gel.

- Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, acetone, or methanol).

- Collect fractions and analyze them by TLC. Pool fractions with similar TLC profiles.

- Further purify the pooled fractions using preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate individual withanolides.[14][15]

5. Structure Elucidation:

- The structure of the purified compound (e.g., this compound) is determined using a combination of spectroscopic techniques, including:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): To elucidate the carbon-hydrogen framework and connectivity of the molecule.

- Infrared (IR) Spectroscopy: To identify functional groups.

- Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

Signaling Pathways and Logical Relationships

Inhibition of Pro-inflammatory and Cancer-related Signaling by Withangulatin A

Withangulatin A, a representative withangulatin from P. angulata, has been shown to exert its anti-inflammatory and anti-cancer effects by modulating key cellular signaling pathways.[11] The following diagram illustrates the inhibitory effects of Withangulatin A on the MAPK, NF-κB, and Akt/mTOR/p70S6K signaling cascades.

References

- 1. Chemical Composition Analysis, Cytotoxic, Antimicrobial and Antioxidant Activities of Physalis angulata L.: A Comparative Study of Leaves and Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Diversity of bioactive secondary metabolites produced by medicinal plants of <i>Physalis angulata</i> L. (Ciplukan) - ProQuest [proquest.com]

- 5. phcogres.com [phcogres.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Withangulatin I, a new cytotoxic withanolide from Physalis angulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation, structures, and structure - cytotoxic activity relationships of withanolides and physalins from Physalis angulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pro-apoptotic and anti-proliferative effects of Physalis angulata leaf extract on retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Anti-inflammatory Withanolides from Physalis minima - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. Extraction and Isolation of Withaferin a ( Steroidal Lactone) from Withania Somnifera Leafs and it’s TLC and HPLC Analysis. : Oriental Journal of Chemistry [orientjchem.org]

Methodological & Application

Application Notes and Protocols for the Extraction of Angulatin E from Celastrus angulatus

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for extracting and isolating Angulatin E, a bioactive sesquiterpene polyol ester, from the root bark of Celastrus angulatus. The protocols detailed below are based on established methodologies in peer-reviewed literature and are intended to serve as a guide for laboratory-scale extraction and purification.

Introduction

Celastrus angulatus, a plant from the Celastraceae family, is a rich source of various β-dihydroagarofuran sesquiterpene polyol esters, which have demonstrated a range of biological activities including insecticidal and antitumor properties. This compound is one such compound of interest for its potential applications in agriculture and pharmacology. The following sections detail the necessary procedures for its extraction and purification, summarize quantitative data from related studies, and illustrate the experimental workflow and relevant biological pathways.

Data Presentation

The following table summarizes the yields of various sesquiterpene polyol esters isolated from Celastrus angulatus root bark using the methods described in the protocols. While specific yield data for this compound is not explicitly available in the reviewed literature, the yields of structurally similar compounds provide an estimate of the expected outcome.

| Compound Name | Starting Material (kg) | Crude Extract (g) | Final Yield (mg) |

| NW37 | 2.0 | 120 | 75 |

| NW13 | 2.0 | 120 | 78 |

| NW16 | 2.0 | 120 | 92 |

| NW35 | 2.0 | 120 | 35 |

Experimental Protocols

Protocol 1: Solvent Extraction of Celastrus angulatus Root Bark

This protocol describes the initial extraction of crude bioactive compounds from the plant material.

Materials and Equipment:

-

Dried root bark of Celastrus angulatus

-

Grinder or mill

-

Methanol (MeOH), analytical grade

-

Reflux apparatus (heating mantle, round-bottom flask, condenser)

-

Rotary evaporator

-

Filter paper and funnel

Procedure:

-

Preparation of Plant Material:

-

Take 2.0 kg of dried root bark of Celastrus angulatus.

-

Pulverize the root bark into a coarse powder using a grinder or mill.

-

-

Methanol Extraction:

-

Place the pulverized root bark in a large round-bottom flask.

-

Add 6.0 L of methanol to the flask.

-

Set up the reflux apparatus and heat the mixture to the boiling point of methanol.

-

Maintain the reflux for 4 hours.

-

Allow the mixture to cool to room temperature.

-

Filter the extract through filter paper to separate the plant material from the solvent.

-

Repeat the extraction process on the plant residue three more times, each time with fresh methanol.

-

-

Concentration of the Extract:

-

Combine all the methanol extracts.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude extract (approximately 120 g).

-

Protocol 2: Fractionation of the Crude Extract using Macroporous Resin Column Chromatography

This protocol details the separation of the crude extract into fractions to enrich for sesquiterpene polyol esters.

Materials and Equipment:

-

Crude methanol extract from Protocol 1

-

D101 macroporous resin

-

Glass chromatography column (e.g., 5.0 cm x 150 cm)

-

Methanol (MeOH), analytical grade

-

Deionized water (H₂O)

-

Fraction collector

-

Rotary evaporator

Procedure:

-

Column Packing:

-

Prepare a slurry of D101 macroporous resin in methanol.

-

Pack the chromatography column with the resin slurry to the specified dimensions.

-

Equilibrate the column by washing with deionized water.

-

-

Sample Loading:

-

Dissolve the 120 g of crude extract in a minimal amount of methanol and then adsorb it onto a small amount of D101 resin.

-

Carefully load the resin with the adsorbed sample onto the top of the packed column.

-

-

Elution:

-

Elute the column with a stepwise gradient of methanol-water mixtures.

-

Begin with a 5:5 (v/v) mixture of MeOH-H₂O.

-

Increase the methanol concentration to 6:4 (v/v) and then to 7:3 (v/v).

-

Collect approximately 100 fractions of around 500 mL each using a fraction collector.

-

-

Fraction Analysis and Pooling:

-

Analyze the collected fractions using a suitable method such as LC/DAD/MS.

-

Combine fractions that show similar profiles of sesquiterpene polyol esters.

-

Remove the solvents from the pooled fractions under reduced pressure.

-

Protocol 3: Purification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes the final purification of this compound from the enriched fractions.

Materials and Equipment:

-

Enriched fractions from Protocol 2

-

Preparative HPLC system with a UV detector

-

Hypersil ODS2 C18 preparative column (e.g., 20 mm x 250 mm, 10 μm)

-

Methanol (MeOH), HPLC grade

-

Deionized water (H₂O), HPLC grade

-

Vials for fraction collection

Procedure:

-

Sample Preparation:

-

Dissolve a portion of the dried, enriched fraction in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Mobile Phase: A mixture of Methanol and Water (e.g., 55:45 v/v). The exact ratio may need to be optimized based on the specific column and system.

-

Flow Rate: A typical flow rate for a preparative column of this size would be in the range of 10-20 mL/min.

-

Detection: Set the UV detector to a wavelength of 230 nm.

-

-

Injection and Fraction Collection:

-

Inject the prepared sample onto the HPLC column.

-

Monitor the chromatogram and collect the peaks corresponding to this compound based on retention time (determined by prior analytical runs or literature data).

-

-

Purity Analysis and Compound Identification:

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Confirm the identity of the purified compound as this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Signaling Pathways and Experimental Workflows

Experimental Workflow

The overall workflow for the extraction and isolation of this compound from Celastrus angulatus is depicted in the following diagram.

Insecticidal Mechanism of Action: V-ATPase Inhibition

The primary insecticidal action of β-dihydroagarofuran sesquiterpenes, including this compound, is the inhibition of the Vacuolar-type H+-ATPase (V-ATPase) in the midgut of susceptible insects. This disrupts the proton gradient across the cell membrane, leading to a cascade of events culminating in cell death.

Potential Antitumor Mechanism of Action

Extracts from Celastrus species have demonstrated antitumor activity, which is believed to be mediated through the induction of apoptosis and the inhibition of angiogenesis. A key target in the anti-angiogenic pathway is the Vascular Endothelial Growth Factor (VEGF) signaling pathway.

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) for the Purification of Angulatin E

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angulatin E, a member of the withanolide class of natural products, is a C28 steroidal lactone with an ergostane skeleton. Withanolides are predominantly isolated from plants of the Solanaceae family, such as those of the Physalis genus.[1][2][3] These compounds have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, cytotoxic, and immunomodulatory effects.[1][3][4][5] Specifically, withanolides isolated from Physalis angulata have demonstrated significant inhibitory effects on nitric oxide (NO) production and have shown cytotoxic activity against various cancer cell lines.[4][6] The mechanism of action for some withanolides, such as Withangulatin A, involves the inhibition of key signaling pathways like MAPK, NF-κB, and Akt/mTOR/p70S6K.[5]

The purification of this compound from complex plant extracts is crucial for its structural elucidation, pharmacological evaluation, and potential development as a therapeutic agent. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the isolation and purification of withanolides, offering high resolution and efficiency.[1] This document provides a detailed application note and a generalized protocol for the purification of this compound using preparative HPLC, based on established methods for withanolide separation from Physalis angulata.

Data Presentation

Table 1: Representative HPLC Parameters for Withanolide Purification

| Parameter | Specification | Source |

| Column | Preparative C18 (e.g., ODS) | [1] |

| Mobile Phase A | Water with 0.1% Formic Acid | General Practice |

| Mobile Phase B | Acetonitrile or Methanol | [1] |

| Gradient | Optimized based on analytical separation | General Practice |

| Flow Rate | 5-20 mL/min (preparative scale) | General Practice |

| Detection | UV/Vis (e.g., 220-230 nm) | General Practice |

| Column Temperature | Ambient (25 °C) | General Practice |

Experimental Protocols

Extraction of Crude Material from Physalis angulata

This protocol describes a general method for obtaining a crude extract enriched with withanolides.

Materials:

-

Dried and powdered whole plant material of Physalis angulata

-

95% Ethanol (EtOH)

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Macerate the dried and powdered plant material in 95% EtOH at room temperature for a period of 24-48 hours.

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.

-

The crude extract can be stored at -20°C until further processing.

Fractionation of the Crude Extract

To reduce the complexity of the mixture before preparative HPLC, a preliminary fractionation step is recommended.

Materials:

-

Crude ethanolic extract

-

Silica gel for column chromatography

-

Solvents for elution (e.g., n-hexane, ethyl acetate, methanol in increasing polarity)

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Dissolve the crude extract in a minimal amount of a suitable solvent.

-

Adsorb the dissolved extract onto a small amount of silica gel.

-

Prepare a silica gel column packed in a non-polar solvent (e.g., n-hexane).

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a stepwise gradient of increasing solvent polarity (e.g., n-hexane -> n-hexane/ethyl acetate mixtures -> ethyl acetate -> ethyl acetate/methanol mixtures -> methanol).

-

Collect fractions and monitor their composition by TLC.

-

Pool fractions containing compounds with similar TLC profiles, which are indicative of withanolides.

-

Concentrate the pooled fractions to obtain enriched withanolide fractions.

Preparative HPLC Purification of this compound

This protocol outlines the final purification step using preparative HPLC.

Materials:

-

Enriched withanolide fraction

-

HPLC-grade solvents (Water, Acetonitrile/Methanol, Formic Acid)

-

Preparative HPLC system with a UV/Vis detector

-

Preparative C18 HPLC column

-

Fraction collector

Procedure:

-

Method Development (Analytical Scale):

-

Dissolve a small amount of the enriched fraction in the initial mobile phase composition.

-

Inject the sample onto an analytical C18 column.

-

Develop a suitable gradient elution method using water (with 0.1% formic acid) and acetonitrile or methanol to achieve good separation of the target peak (this compound) from other components.

-

-

Scale-up to Preparative HPLC:

-

Based on the optimized analytical method, scale up the gradient and flow rate for the preparative C18 column.

-

Dissolve the enriched withanolide fraction in the initial mobile phase.

-

Inject the sample onto the preparative column.

-

Run the preparative HPLC method.

-

-

Fraction Collection:

-

Monitor the elution profile at the predetermined wavelength.

-

Collect the fraction corresponding to the peak of this compound using a fraction collector.

-

-

Purity Analysis and Final Processing:

-

Analyze the purity of the collected fraction using analytical HPLC.

-

Pool the pure fractions containing this compound.

-

Remove the HPLC solvents under reduced pressure to obtain the purified this compound.

-

Visualizations

Experimental Workflow for this compound Purification

Caption: Workflow for the extraction and purification of this compound.

Simplified Signaling Pathway Inhibited by Withanolides

Caption: Inhibition of inflammatory signaling pathways by withanolides.

References

- 1. bohrium.com [bohrium.com]

- 2. Withanolides from Physalis angulata L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic Withanolides from the Whole Herb of Physalis angulata L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation, structures, and structure - cytotoxic activity relationships of withanolides and physalins from Physalis angulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Withanolides from Physalin angulata and Their Inhibitory Effects on Nitric Oxide Production - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Celangulin TC: A Review of Current Knowledge

The direct chemical synthesis of a defined compound named "celangulin TC" using Angulatin E as a starting material is not described in the current scientific literature. Research indicates that "celangulin TC" is a proprietary term for a complex mixture of active insecticidal components derived from the plant Celastrus angulatus.

This document provides a detailed overview of the composition of celangulin TC, the biosynthetic pathway of related compounds, and synthetic efforts to modify the core structure of celangulins to enhance their insecticidal properties. This information is intended for researchers, scientists, and drug development professionals working in the field of natural product synthesis and insecticide development.

Composition of Celangulin TC

A Chinese patent reveals that "celangulin TC" is not a single chemical entity but rather a formulation containing several active angulatin compounds. The specified composition of this mixture is as follows:

| Component | Weight Percentage |

| Angulatin A | 6.0 - 9.5% |

| Angulatin B | 7.5 - 9.5% |

| Angulatin C and Angulatin F | 4.0 - 6.5% |

| Angulatin G | 6.5 - 10.5% |

| Angulatin A, this compound, Angulatin C, and Angulatin XIX | 11.5 - 15.5% |

| Angulatin H | 3.5 - 6.0% |

Table 1: Composition of Celangulin TC as described in patent CN102893989A.[1]

The preparation method described in the patent involves extraction from Celastrus angulatus using macroporous adsorption resin, not chemical synthesis from a single precursor like this compound.[1]

Biosynthesis of Celangulins

While a direct chemical synthesis of celangulin TC is not available, research has elucidated the putative biosynthetic pathway of Celangulin V, a structurally related sesquiterpenoid, in Celastrus angulatus. This pathway provides insight into the natural production of the complex dihydroagarofuran skeleton common to angulatins. The biosynthesis involves a series of enzymatic steps starting from isopentenyl diphosphate and dimethylallyl diphosphate, which are produced through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.

Synthetic Modification of Celangulins

Although the synthesis of celangulin TC from this compound is not reported, there is research on the semi-synthesis of novel celangulin derivatives starting from isolated natural products like Celangulin V. These studies aim to explore the structure-activity relationship and develop more potent insecticides. The modifications often target the hydroxyl groups on the celangulin core, converting them into esters or ethers.

Synthesis of Celangulin-V Ether Derivatives

New ether derivatives of Celangulin-V have been synthesized and tested for their insecticidal activities. The general procedure involves the reaction of Celangulin-V with various alkylating agents.

Experimental Protocol: General Synthesis of Celangulin-V Ether Derivatives

-

Reaction Setup: All reactions are conducted under a nitrogen atmosphere to prevent oxidation.

-

Starting Material: Celangulin-V is used as the starting material.

-

Reaction Conditions: The specific reaction conditions, including the choice of solvent, base, and alkylating agent, are varied to obtain different ether derivatives.

-

Purification: The resulting products are purified using column chromatography.

-

Characterization: The structures of the synthesized compounds are confirmed by spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and HRMS.

Table 2: Insecticidal Activity of Selected Celangulin-V Ether Derivatives[2]

| Compound | Molecular Formula | Melting Point (°C) | HRMS [M+Na]⁺ Found (Calc.) | KD₅₀ (μg·g⁻¹) |

| Celangulin-V | C₃₄H₄₆O₁₃ | 198-200 | 680.3270 (680.3282) | 301.0 |

| b | C₃₆H₅₀O₁₃ | 88-90 | 713.3144 (713.3149) | 135.9 |

| c | C₃₇H₅₂O₁₃ | 160-162 | 727.3300 (727.3306) | 101.33 |

| f | C₃₇H₅₀O₁₃ | 150-152 | 725.3144 (725.3149) | 169.0 |

The results indicate that substitutions at the C-6 position are crucial for insecticidal activity, with some derivatives showing higher potency than the parent compound, Celangulin-V.[2]

Synthesis of Celangulin-V Ester Derivatives

In a similar approach, new ester derivatives of Celangulin-V have been synthesized to investigate the impact of acylation on insecticidal activity.[3][4]

Experimental Protocol: Synthesis of Celangulin-V Ester Derivatives

-

Reaction with Anhydrides: Celangulin-V is reacted with anhydrides in dried pyridine at room temperature to yield the corresponding ester derivatives.

-

Esterification with Carboxylic Acids: Alternatively, esterifications are carried out using carboxylic acids with N,N'-dicyclohexylcarbodiimide (DCC) as a condensing agent and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature.

-

Workup and Purification: The reaction mixture is washed with water and saturated sodium chloride solution, dried over anhydrous sodium sulfate, and purified by column chromatography.

-

Structural Confirmation: The structures of the final products are confirmed by IR, ¹H-NMR, ¹³C-NMR, and ESI-MS analysis.[4]

Table 3: Insecticidal Activity of Selected Celangulin-V Ester Derivatives[3][4]

| Compound | Description | Mortality (%) at 10 mg·mL⁻¹ |

| Celangulin-V | Parent Compound | - |

| 1.1 | Acetyl derivative | 75.0 |

| 1.2 | Propionyl derivative | 83.3 |

The acetyl and propionyl derivatives of Celangulin-V demonstrated significantly higher insecticidal activities than the parent compound, suggesting that this position is a key site for modification to enhance bioactivity.[3][4]

Conclusion and Future Directions

The term "celangulin TC" refers to a mixture of angulatins extracted from Celastrus angulatus, and no method for its synthesis from this compound is currently documented. The focus of synthetic chemistry in this area has been on the semi-synthesis of derivatives of abundant celangulins, such as Celangulin V, to improve their insecticidal properties. Future research could focus on the total synthesis of individual, highly active angulatins, which would provide a more controlled and scalable source of these compounds. Furthermore, a deeper understanding of the biosynthetic pathways could enable metabolic engineering approaches to increase the in-planta production of desired celangulins. For drug development professionals, the potent insecticidal activity of celangulin derivatives highlights their potential as lead structures for the development of novel, environmentally friendly insecticides.[2]

References

- 1. CN102893989A - Celangulin TC, its preparation method and quality detection method - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and insecticidal activities of new ester-derivatives of Celangulin-V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Insecticidal Activities of New Ester-Derivatives of Celangulin-V - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol for the Quantification of Withanolides (e.g., Angulatin E) in Plant Extracts

Disclaimer: Information regarding "Angulatin E" is scarce in scientific literature. It is presumed to be a withanolide, a class of naturally occurring steroids found in plants of the Solanaceae family, such as Physalis angulata. This protocol provides a comprehensive guide for the extraction and quantification of withanolides from plant extracts, which should be applicable for "this compound" if it belongs to this compound class. The specific parameters may require optimization for the target analyte.

Introduction